molecular formula C₁₅H₁₈N₄O₇ B1140144 5-Amino-1-(2',3',5'-tri-O-acetyl-b-D-ribofuranosyl)-imidazole-4-carbonitrile CAS No. 23192-63-4

5-Amino-1-(2',3',5'-tri-O-acetyl-b-D-ribofuranosyl)-imidazole-4-carbonitrile

Cat. No. B1140144
CAS RN: 23192-63-4
M. Wt: 366.33
InChI Key:
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Description

Synthesis Analysis

The synthesis of related compounds to 5-Amino-1-(2',3',5'-tri-O-acetyl-b-D-ribofuranosyl)-imidazole-4-carbonitrile has been detailed in various studies. For instance, Srivastava et al. (1975) described a method for synthesizing similar compounds through a process involving the conversion of AICA ribonucleoside, followed by several steps including hydrogenation, dehydration, and acetylation (Srivastava et al., 1975). Additionally, Dias et al. (2002) reported on the efficient synthesis of 4,4'-bi-1H-imidazol-2-ones from 5-amino-alpha-imino-1H-imidazole-4-acetonitriles and isocyanates, highlighting the versatility of this chemical class (Dias et al., 2002).

Molecular Structure Analysis

The molecular structure of compounds similar to 5-Amino-1-(2',3',5'-tri-O-acetyl-b-D-ribofuranosyl)-imidazole-4-carbonitrile has been analyzed in various studies. For example, Briant et al. (1995) conducted an X-ray crystal and molecular structure analysis of a related compound, providing insights into the planarity of the imidazole ring and the puckering of the furanose ring (Briant et al., 1995).

Chemical Reactions and Properties

The chemical reactions and properties of compounds in the same class as 5-Amino-1-(2',3',5'-tri-O-acetyl-b-D-ribofuranosyl)-imidazole-4-carbonitrile have been studied extensively. For example, Pochet and D'ari (1990) described the synthesis and enzymatic polymerization of a related compound, showcasing the chemical reactivity of these molecules (Pochet & D'ari, 1990).

Scientific Research Applications

AMPK Activation and Independent Effects

5-Aminoimidazole-4-carboxamide ribonucleoside (AICAr) is widely recognized for its pharmacological modulation of AMPK activity, a critical enzyme in cellular energy homeostasis. Initial research predominantly utilized AICAr to elucidate the physiological and pathological roles of AMPK, especially in metabolism and cancer development. Recent studies, however, highlight the necessity of cautious interpretation due to AICAr's AMPK-independent effects, which significantly impact metabolism, hypoxia, exercise, nucleotide synthesis, and cancer pathways (Visnjic et al., 2021).

Biological and Pharmacological Activities

Research on imidazole derivatives, including compounds structurally related to AICAr, has provided insights into antitumor activities. These compounds exhibit a broad spectrum of biological properties, making them valuable in the search for new antitumor drugs and in the synthesis of compounds with varied biological activities (Iradyan et al., 2009). Similarly, the exploration of hydantoin derivatives and their biological significance in medicinal chemistry has underscored the importance of such scaffolds in drug discovery, further emphasizing the diverse applications of nitrogen-containing heterocycles like AICAr in therapeutic and agrochemical applications (Shaikh et al., 2023).

properties

IUPAC Name

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(5-amino-4-cyanoimidazol-1-yl)oxolan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O7/c1-7(20)23-5-11-12(24-8(2)21)13(25-9(3)22)15(26-11)19-6-18-10(4-16)14(19)17/h6,11-13,15H,5,17H2,1-3H3/t11-,12-,13-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWUWYLFGHOSANL-RGCMKSIDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=NC(=C2N)C#N)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC(=C2N)C#N)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1-(2',3',5'-tri-O-acetyl-b-D-ribofuranosyl)-imidazole-4-carbonitrile

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